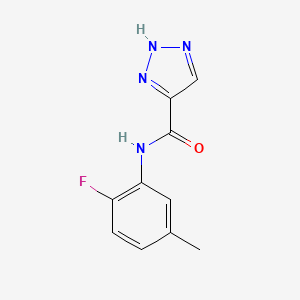

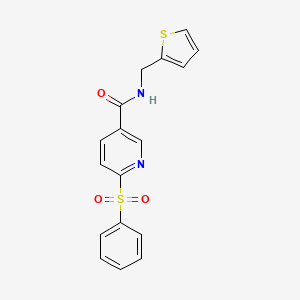

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, also known as FMOC-triazole, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in a wide range of fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Antitumor Activity

The compound has been synthesized and explored for its antitumor properties. A study by Hao et al. (2017) focused on a similar compound, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which showed inhibition of cancer cell proliferation (Hao et al., 2017).

Synthesis and Structural Studies

The synthesis and crystal structure of related compounds have been extensively studied. Moreno-Fuquen et al. (2019) synthesized 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, providing insights into its molecular structure through X-ray analysis and theoretical studies (Moreno-Fuquen et al., 2019).

Biological Activities

Research by Saleem et al. (2018) on a related triazole derivative, 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one, revealed its potential in enzymatic inhibition activities, suggesting applications in addressing Alzheimer's and diabetic diseases (Saleem et al., 2018).

Mitochondrial Permeability Transition Pore Inhibition

A study by Šileikytė et al. (2019) described triazole derivatives as inhibitors of the mitochondrial permeability transition pore (mtPTP), indicating their potential in treating diseases linked to mtPTP dysfunction (Šileikytė et al., 2019).

Antimicrobial Activity

Pokhodylo et al. (2021) synthesized novel 1H-1,2,3-triazole-4-carboxamides, demonstrating their effectiveness against various bacterial and fungal strains, highlighting their antimicrobial potential (Pokhodylo et al., 2021).

Mechanism of Action

Target of Action

Similar compounds like linifanib target the vascular endothelial growth factor (vegf) receptor-based kinases . These kinases play a crucial role in angiogenesis, the process of new blood vessel formation, which is essential for tumor growth .

Mode of Action

The compound’s mode of action is likely to involve interaction with its targets, leading to changes in cellular processes. For instance, Linifanib, a similar compound, inhibits VEGF and PDGF receptor families, suppressing tumor growth by preventing the formation of new blood vessels that supply the tumor with oxygen and nutrients .

Biochemical Pathways

Similar compounds like linifanib affect angiogenic signaling pathways, which are crucial for tumor growth and survival .

Pharmacokinetics

A study on linifanib, a similar compound, showed that it was well tolerated in patients with advanced solid tumors . The patients were assigned to one of four sequential cohorts of oral, once-daily Linifanib on a 21-day cycle . The pharmacokinetics of Linifanib were dose-proportional across 0.10–0.25 mg/kg .

Result of Action

Similar compounds like linifanib have shown promising preliminary clinical activity in patients with advanced solid tumors .

Properties

IUPAC Name |

N-(2-fluoro-5-methylphenyl)-2H-triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c1-6-2-3-7(11)8(4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXFNJVMZDLPNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C2=NNN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2365102.png)

![[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine](/img/structure/B2365103.png)

![9-Methyl-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2365106.png)

![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2365108.png)

![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2365110.png)

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(furan-2-yl)methanone](/img/structure/B2365114.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-(2-phenylphenyl)acetamide](/img/structure/B2365119.png)

![N-(2-(4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2365120.png)

![N-(3-fluoro-4-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2365122.png)

![N-Cyclopropyl-N-[(2-methylphenyl)methyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2365123.png)